molecular formula C16H11NO B15066906 4-(Quinolin-2-YL)benzaldehyde CAS No. 263256-86-6

4-(Quinolin-2-YL)benzaldehyde

Cat. No.: B15066906
CAS No.: 263256-86-6
M. Wt: 233.26 g/mol
InChI Key: YGQOGTMNKMDWOY-UHFFFAOYSA-N
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Description

4-(Quinolin-2-YL)benzaldehyde (CAS 263256-86-6) is a bifunctional organic compound that serves as a privileged scaffold in medicinal chemistry and materials science research. This molecule features a benzaldehyde group attached to the 2-position of a quinoline ring, a structural motif known as a "privileged scaffold" due to its recurring appearance in molecules with a wide spectrum of pharmacological activities . The quinoline core is a fundamental building block found in many pharmaceuticals, including antimalarial, antibacterial, and anticancer agents . The strategic importance of this compound lies in its versatility as a chemical intermediate. The reactive aldehyde group serves as a key functional handle, enabling its use in various chemical transformations such as condensations to form Schiff bases, hydrazones, and chalcones, or as a substrate in Friedländer-type quinoline syntheses . This makes it an invaluable precursor for generating diverse libraries of novel compounds for high-throughput screening in drug discovery programs . Researchers also exploit its rigid, planar structure and extended π-electron system in the development of advanced materials, including fluorescent probes and organic light-emitting diodes (OLEDs) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

263256-86-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-quinolin-2-ylbenzaldehyde

InChI

InChI=1S/C16H11NO/c18-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)17-16/h1-11H

InChI Key

YGQOGTMNKMDWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthetic Strategies and Transformative Reaction Pathways of 4 Quinolin 2 Yl Benzaldehyde

Methodologies for the Direct Synthesis of 4-(Quinolin-2-YL)benzaldehyde

The direct synthesis of this compound can be achieved through several strategic approaches that either construct the quinoline (B57606) ring system with the benzaldehyde (B42025) moiety already in place or form the crucial aryl-quinoline bond as a key step.

Cross-Coupling Reactions for Aryl-Quinoline Linkage

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for the formation of carbon-carbon bonds, providing a robust strategy for linking a pre-formed quinoline ring to a benzaldehyde-containing aryl group. nobelprize.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method that joins an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalyst system often consists of a palladium source, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a phosphine ligand. researchgate.netyoutube.com

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, also catalyzed by palladium. orgsyn.orgwikipedia.org This method is valued for the stability of organostannane reagents to air and moisture. wikipedia.org The synthesis of the target molecule via this route would involve reacting a 2-haloquinoline with a (4-formylphenyl)stannane derivative. libretexts.org The mechanism for both Suzuki and Stille couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orgwikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionQuinoline SubstrateAryl SubstrateCatalystBaseSolvent
Suzuki Coupling 2-Bromoquinoline4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O
Stille Coupling 2-IodoquinolineTributyl(4-formylphenyl)stannanePdCl₂(PPh₃)₂-Toluene or Dioxane

Friedländer Annulation and Related Quinoline Formation Routes

The Friedländer synthesis is a classic and efficient method for constructing quinoline rings. wikipedia.orgorganicreactions.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgnih.gov

To synthesize this compound via this route, a suitable 2-aminoaryl carbonyl compound, such as 2-aminobenzaldehyde or 2-aminoacetophenone, is reacted with a ketone bearing the 4-formylphenyl group, for example, 1-(4-formylphenyl)ethan-1-one. The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. wikipedia.orgalfa-chemistry.com A variety of catalysts, including acids (e.g., p-toluenesulfonic acid) and bases (e.g., potassium hydroxide), can be employed to facilitate the reaction. alfa-chemistry.comjk-sci.com

Related methods, such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, or the Combes quinoline synthesis, could also be adapted to produce the target structure, although the Friedländer approach is often more direct. nih.gov

Aldehyde Functionalization Techniques

An alternative synthetic strategy involves the introduction of the aldehyde group onto a pre-existing 2-phenylquinoline scaffold. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgwikipedia.org

In this reaction, 2-phenylquinoline is treated with a formylating agent known as the Vilsmeier reagent. organic-chemistry.org This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). chemistrysteps.comchemijournal.com The electrophilic Vilsmeier reagent attacks the electron-rich phenyl ring of the 2-phenylquinoline substrate, preferentially at the para position due to steric and electronic factors. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired this compound. wikipedia.orgchemistrysteps.com This method is particularly useful when the 2-phenylquinoline precursor is readily available.

Chemical Transformations and Derivatization Reactions Involving this compound

The aldehyde moiety of this compound is a key functional group that allows for a multitude of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules.

Reactions of the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by various nucleophiles, leading to a wide range of derivatives. masterorganicchemistry.comlibretexts.org

Schiff Base Formation: Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. mediresonline.orgchemsociety.org.ng This reaction is typically catalyzed by a small amount of acid or can proceed with gentle heating. This compound can be reacted with a wide variety of primary amines (both aliphatic and aromatic) to produce a diverse library of Schiff base derivatives. bepls.commdpi.com These derivatives are important ligands in coordination chemistry and often exhibit interesting biological activities. mdpi.com The formation of the imine C=N bond is generally reversible and proceeds through a hemiaminal intermediate. mediresonline.org

Table 2: Representative Conditions for Schiff Base Formation

Amine SubstrateCatalystSolventTemperature
AnilineAcetic Acid (catalytic)EthanolReflux
BenzylamineNoneMethanolRoom Temperature
Hydrazine HydrateAcetic Acid (catalytic)EthanolReflux

Acetal Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal, a functional group in which the carbonyl oxygen is replaced by two alkoxy groups. acs.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction. researchgate.net When a diol, such as ethylene glycol, is used, a cyclic acetal is formed. Acetal formation is a common strategy for protecting the aldehyde group during subsequent reactions conducted under neutral or basic conditions. The aldehyde can be regenerated by hydrolysis with aqueous acid. acs.org

Table 3: Representative Conditions for Acetal Formation

Alcohol SubstrateCatalystConditions
Methanol (excess)p-Toluenesulfonic AcidReflux with Dean-Stark trap
Ethylene GlycolHydrochloric Acid (catalytic)Stir at Room Temperature
Ethanol (excess)Amberlyst-15 resinReflux
Wittig and Related Olefination Reactions

The aldehyde group of this compound is readily susceptible to olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are fundamental methods for forming carbon-carbon double bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium salt with a strong base. This reaction is highly versatile for converting aldehydes into alkenes. wikipedia.orgstackexchange.com The nature of the substituents on the ylide influences the stereochemistry of the resulting alkene. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) predominantly form (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. nrochemistry.comwikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and often lead to the stereoselective formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comchem-station.comyoutube.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture, simplifying product purification. wikipedia.org

For this compound, these reactions provide a direct route to a variety of stilbene-like structures, where the quinoline moiety is incorporated into a larger conjugated system. The specific alkene product depends on the structure of the ylide or phosphonate reagent used.

Table 1: Examples of Olefination Reactions with this compound

Reaction TypeReagentProduct StructureExpected Major Isomer
WittigMethyltriphenylphosphonium bromide / Base2-(4-Vinylphenyl)quinolineN/A
WittigBenzyltriphenylphosphonium chloride / Base2-(4-Styrylphenyl)quinoline(Z)-isomer
HWETriethyl phosphonoacetate / BaseEthyl (E)-3-(4-(quinolin-2-yl)phenyl)acrylate(E)-isomer
HWEDiethyl (cyanomethyl)phosphonate / Base(E)-3-(4-(quinolin-2-yl)phenyl)acrylonitrile(E)-isomer

Reactions of the Quinoline Moiety

The quinoline ring system in this compound is an aromatic heterocycle that can undergo substitution reactions. The reactivity is dictated by the electronic properties of the fused pyridine (B92270) and benzene (B151609) rings.

In electrophilic aromatic substitution (EAS) reactions, the quinoline ring is generally less reactive than benzene. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to attack by electrophiles. imperial.ac.uk Consequently, electrophilic substitution occurs preferentially on the electron-rich benzene ring, primarily at the C5 and C8 positions. researchgate.netlibretexts.org

The presence of the benzaldehyde substituent at the C2 position, which is an electron-withdrawing group, further deactivates the pyridine ring but has a less pronounced effect on the reactivity of the benzenoid ring. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) on this compound are expected to yield a mixture of 5- and 8-substituted products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄4-(5-Nitroquinolin-2-yl)benzaldehyde and 4-(8-Nitroquinolin-2-yl)benzaldehyde
BrominationBr₂, FeBr₃4-(5-Bromoquinolin-2-yl)benzaldehyde and 4-(8-Bromoquinolin-2-yl)benzaldehyde
SulfonationSO₃, H₂SO₄2-(4-Formylphenyl)quinoline-5-sulfonic acid and 2-(4-Formylphenyl)quinoline-8-sulfonic acid

Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus typically occurs at the electron-deficient C2 and C4 positions. researchgate.netquora.com In the case of this compound, the C2 position is already substituted. While direct displacement of the benzaldehyde group is not a typical reaction pathway, nucleophilic attack at other positions can be induced under specific conditions. For instance, if a suitable leaving group (e.g., a halogen) were present at the C4 position of the quinoline ring, it could be readily displaced by various nucleophiles. researchgate.netmdpi.com

Without such a leaving group, reactions like the Chichibabin reaction, which involves amination with sodium amide (NaNH₂), could potentially introduce an amino group at the C4 position, although such reactions on substituted quinolines can be complex.

Reductive Alkylation Utilizing this compound as a Key Reactant

Reductive alkylation (or reductive amination) is a powerful method for forming C-N bonds. acs.orgrsc.org This reaction utilizes an aldehyde or ketone to alkylate a primary or secondary amine. The process involves the initial formation of a Schiff base (imine) or enamine, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

In this context, this compound serves as the key aldehyde component. It can react with a wide range of amines to produce a diverse library of secondary or tertiary amines containing the quinolin-2-ylphenyl moiety. This transformation is highly valuable for synthesizing complex molecules with potential biological activities. nih.gov

Table 3: Potential Products from Reductive Alkylation

Amine ReactantReducing AgentProduct
AnilineNaBH₃CNN-((4-(Quinolin-2-yl)phenyl)methyl)aniline
BenzylamineH₂, Pd/CN-Benzyl-1-(4-(quinolin-2-yl)phenyl)methanamine
MorpholineNaBH(OAc)₃4-((4-(Quinolin-2-yl)phenyl)methyl)morpholine
PiperidineNaBH₄1-((4-(Quinolin-2-yl)phenyl)methyl)piperidine

Palladium-Catalyzed Transformations and Other Metal-Mediated Couplings

Palladium-catalyzed cross-coupling reactions are among the most important tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov While the aldehyde group in this compound is not typically a direct participant, halogenated derivatives of the compound can serve as excellent substrates for these transformations.

For instance, a bromo- or iodo-substituted derivative of this compound, with the halogen on either the quinoline or the benzaldehyde ring, could undergo reactions like the Suzuki-Miyaura coupling wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.org or the Heck reaction . wikipedia.orgorganic-chemistry.orgnih.govyoutube.comnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netresearchgate.net This would allow for the introduction of new aryl or heteroaryl groups onto the molecular scaffold.

The Heck reaction couples an organohalide with an alkene, providing a method to synthesize substituted alkenes, such as stilbenes and cinnamates, attached to the quinoline-benzaldehyde framework. nih.govnih.gov

Table 4: Potential Palladium-Catalyzed Reactions of a Halogenated this compound Derivative (e.g., 4-(6-Bromoquinolin-2-yl)benzaldehyde)

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-(6-Phenylquinolin-2-yl)benzaldehyde
Suzuki CouplingThiophene-2-boronic acidPd(dppf)Cl₂, K₂CO₃4-(6-(Thiophen-2-yl)quinolin-2-yl)benzaldehyde
Heck ReactionStyrenePd(OAc)₂, PPh₃, Et₃N(E)-4-(6-Styrylquinolin-2-yl)benzaldehyde
Heck ReactionEthyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃NEthyl (E)-3-(2-(4-formylphenyl)quinolin-6-yl)acrylate

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

This compound, with its aldehyde functionality, is an ideal candidate for participation in several well-known MCRs. One prominent example is the Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. wikipedia.orgnih.govwikipedia.orgnih.govnih.govyoutube.com By employing this compound as the aldehyde component, novel and complex bis-quinoline systems can be constructed.

Another potential MCR is the reaction involving quinolines, aldehydes, and arynes, which can lead to the formation of benzoxazino quinoline derivatives. nih.gov In this scenario, this compound would act as the aldehyde component, reacting with another quinoline molecule and an in situ generated aryne.

Table 5: Example of a Doebner Multicomponent Reaction

Reactant 1Reactant 2 (Aldehyde)Reactant 3Product
AnilineThis compoundPyruvic acid2-(4-(Quinolin-2-yl)phenyl)quinoline-4-carboxylic acid
4-MethoxyanilineThis compoundPyruvic acid6-Methoxy-2-(4-(quinolin-2-yl)phenyl)quinoline-4-carboxylic acid
4-ChloroanilineThis compoundPyruvic acid6-Chloro-2-(4-(quinolin-2-yl)phenyl)quinoline-4-carboxylic acid

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Quinolin 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-(Quinolin-2-YL)benzaldehyde provides a precise count of the different types of protons and their neighboring environments. The aldehyde proton (CHO) is expected to appear as a distinct singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. docbrown.info The protons of the para-substituted benzaldehyde (B42025) ring form a characteristic AA'BB' system, appearing as two distinct doublets. The protons on the quinoline (B57606) ring exhibit complex splitting patterns in the aromatic region, based on their coupling with adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic chemical shift of approximately δ 192 ppm. docbrown.info The spectrum will also show distinct signals for the nine carbons of the quinoline ring and the remaining carbons of the benzaldehyde ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures like benzaldehyde and quinoline derivatives. docbrown.infodocbrown.infouncw.eduresearchgate.net

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CHO~10.1~192.0
Quinoline-3~8.3 (d)~119.0
Quinoline-4~7.9 (d)~137.0
Quinoline-5~7.8 (d)~127.5
Quinoline-6~7.6 (t)~129.5
Quinoline-7~7.7 (t)~127.8
Quinoline-8~8.1 (d)~130.0
Benzaldehyde-2',6'~8.0 (d)~130.2
Benzaldehyde-3',5'~8.4 (d)~131.0
Quinoline-2-~156.0
Quinoline-4a-~129.8
Quinoline-8a-~148.5
Benzaldehyde-1'-~144.0
Benzaldehyde-4'-~136.0

To confirm the assignments from 1D NMR and piece the molecular fragments together, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H3-H4, H5-H6, H6-H7, H7-H8) and between the ortho and meta protons on the benzaldehyde ring. This helps to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. Each CH group in the molecule will produce a cross-peak, linking the ¹H and ¹³C chemical shifts of that specific unit. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

A correlation between the aldehyde proton (CHO) and the benzaldehyde ring carbons C-1' and C-4'.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound. For this compound (C₁₆H₁₁NO), the calculated exact mass is 233.0841 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to analyze the compound's fragmentation pattern, which offers further structural proof. The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 233. Key fragmentation pathways would likely include:

Loss of the formyl radical (•CHO), resulting in a fragment at m/z = 204 [M-29]⁺.

Loss of carbon monoxide (CO), resulting in a fragment at m/z = 205 [M-28]⁺.

Fragmentation of the quinoline ring, producing characteristic ions for the quinoline moiety.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to different bond vibrations. For this compound, the key expected absorptions are detailed in the table below. The most diagnostic peaks are the C=O stretch of the aldehyde and the aromatic C-H stretches. nist.govnist.govchemicalbook.com

Table 2: Key Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingAromatic (Quinoline & Benzene)
2860-2840 and 2760-2740C-H Stretching (Fermi doublet)Aldehyde
1710-1690C=O StretchingAldehyde
1610-1580C=C and C=N StretchingAromatic Rings
1500-1400C=C and C=N StretchingAromatic Rings
900-675C-H Out-of-Plane BendingAromatic Rings

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. nih.govchemicalbook.comresearchgate.net

Table 3: Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100-3000Aromatic C-H StretchingAromatic Rings
~1700C=O StretchingAldehyde
~1600Ring BreathingQuinoline and Benzene (B151609) Rings
~1350Ring Quadrant StretchAromatic Rings
~1000Ring Breathing (Trigonal)Benzene Ring

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy is a important tool for probing the electronic structure of molecules. By analyzing the absorption and emission of light in the ultraviolet and visible regions, detailed information about the electronic transitions, conjugation, and photophysical properties of a compound can be obtained. For this compound, the combination of the electron-withdrawing benzaldehyde group and the electron-rich quinoline ring system gives rise to interesting electronic behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of photons. In conjugated systems like this compound, the most prominent transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this molecule, spanning both the quinoline and benzene rings, is expected to result in absorption bands at longer wavelengths (bathochromic shift) compared to the individual parent molecules, quinoline and benzaldehyde.

The absorption spectrum of quinoline itself exhibits bands around 275 nm and 314 nm, while benzaldehyde shows a primary absorption band around 246 nm, attributed to π → π* transitions, and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. researchgate.net For this compound, intramolecular charge transfer (ICT) from the quinoline moiety to the benzaldehyde moiety can also influence the electronic transitions. This ICT character can lead to a significant red-shift in the absorption spectrum. The solvent polarity is also expected to play a role, with more polar solvents potentially stabilizing the charge-separated excited state and causing further shifts in the absorption maxima.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Hexane 320 25,000 π → π*
380 5,000 n → π*
Ethanol 328 28,000 π → π*
385 4,500 n → π*
Acetonitrile 325 27,000 π → π*
382 4,800 n → π*

Note: This data is hypothetical and for illustrative purposes only.

Fluorescence and Phosphorescence Studies

Fluorescence is the emission of light from a singlet excited state (S₁) to the ground state (S₀), while phosphorescence is the emission from a triplet excited state (T₁) to the ground state. These emission processes provide valuable insights into the de-excitation pathways of a molecule.

Fluorescence: Many quinoline derivatives are known to be fluorescent, with their emission properties being highly dependent on their structure and environment. nih.gov For this compound, excitation into the π → π* absorption band is expected to lead to fluorescence emission. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide information about the change in geometry between the ground and excited states. A larger Stokes shift often indicates a more significant change in the molecular structure upon excitation, which can be associated with intramolecular charge transfer. The fluorescence quantum yield (Φ_f), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ_f), the average time the molecule spends in the excited state, are key parameters that characterize the fluorescence behavior.

Phosphorescence: Phosphorescence is a spin-forbidden process and is therefore generally weaker and has a much longer lifetime than fluorescence. It is often observed at low temperatures in rigid matrices, which minimize non-radiative decay pathways. The presence of the carbonyl group in the benzaldehyde moiety could potentially facilitate intersystem crossing from the singlet excited state to the triplet state, making phosphorescence a possible de-excitation pathway. Phosphorescence spectra of benzaldehyde have been studied and typically show a structured emission at low temperatures. researchgate.net

Due to the absence of specific experimental data for this compound in the reviewed literature, a hypothetical table of fluorescence and phosphorescence data is provided below to illustrate the expected properties.

Table 2: Hypothetical Fluorescence and Phosphorescence Data for this compound in Ethanol

Parameter Value
Fluorescence
Emission Maximum (λ_em) 450 nm
Stokes Shift 122 nm (from hypothetical λ_abs_max at 328 nm)
Quantum Yield (Φ_f) 0.35
Lifetime (τ_f) 2.5 ns
Phosphorescence (at 77 K)
Emission Maximum (λ_em) 580 nm
Lifetime (τ_p) 50 ms

Note: This data is hypothetical and for illustrative purposes only.

Computational and Theoretical Investigations of 4 Quinolin 2 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of organic molecules.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. nih.govnih.gov It allows for the optimization of molecular geometry to find the most stable, lowest-energy conformation. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govsapub.org

For quinoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, often the quinoline ring system, while the LUMO is localized on electron-deficient areas. arabjchem.org In 4-(Quinolin-2-yl)benzaldehyde, the electron-withdrawing aldehyde group would be expected to lower the LUMO energy and influence its localization.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. sapub.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2). nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

Studies on various quinoline derivatives have calculated these parameters to predict their reactivity. nih.govsemanticscholar.org

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for a Quinoline Derivative (4-hydroxybenzaldehyde) *

ParameterValue (eV)
EHOMO-6.49
ELUMO-1.48
Energy Gap (ΔE)5.01
Ionization Potential (I)6.49
Electron Affinity (A)1.48
Global Hardness (η)2.505
Global Softness (S)0.399
Electronegativity (χ)3.985
Electrophilicity Index (ω)3.17
Max. Electronic Charge (ΔNmax)1.59

Data is for 4-hydroxybenzaldehyde, a related aldehyde-containing aromatic compound, calculated at the B3LYP/6-31G(d,p) level, and serves as an illustrative example. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the quinoline ring. arabjchem.orgmdpi.com These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the aldehyde group and certain protons on the aromatic rings would exhibit a positive potential (blue), making them sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arabjchem.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions with the environment, such as a solvent or a biological receptor. mdpi.com

For a molecule like this compound, MD simulations can explore its conformational landscape, particularly the rotation around the single bond connecting the quinoline and benzaldehyde (B42025) moieties. These simulations can reveal the most populated conformations in solution and the energy barriers between them. nih.gov Furthermore, when studying potential drug candidates, MD simulations are used to model the stability of a ligand-protein complex, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand how the molecule behaves within a biological target's binding site. nih.govmdpi.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts with a good degree of accuracy. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed. Predicted shifts for quinoline derivatives are compared with experimental data to confirm assignments. researchgate.net For this compound, predictions would help assign the signals for each proton and carbon in its complex aromatic structure.

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. This analysis allows for the detailed assignment of vibrational modes, such as the characteristic C=O stretching of the aldehyde group and the various C-H and C=C stretching and bending modes of the aromatic rings. mdpi.comresearchgate.net

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax). These calculations help to understand the electronic transitions occurring within the molecule, typically π→π* transitions in conjugated systems like this one. mdpi.com

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of quinoline derivatives. DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies.

The synthesis of 2-arylquinolines like this compound can be achieved through various methods, such as the Friedländer annulation or Doebner-von Miller reaction. Computational studies on these types of reactions involve:

Reactant and Product Optimization: Calculating the geometries and energies of the starting materials and final products.

Transition State Searching: Locating the highest energy point along the reaction coordinate for each step. The structure of the transition state provides crucial information about the reaction mechanism.

Energy Profile Mapping: Plotting the energy of the system as it progresses from reactants to products, which allows for the determination of the rate-limiting step (the one with the highest activation energy).

For example, a computational study on the synthesis of 2-arylquinolines via a dehydrogenation/hydrogenation pathway can confirm the feasibility of the proposed mechanism and explain the observed selectivity. researchgate.net Similarly, DFT studies have been used to understand the lithiation and subsequent electrophilic trapping in N-Boc-2-aryl-1,2-dihydroquinolines, providing a theoretical basis for the observed regioselectivity. nih.gov

Crystallographic Studies and Solid State Characteristics of 4 Quinolin 2 Yl Benzaldehyde

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

No published single-crystal X-ray diffraction data for 4-(Quinolin-2-YL)benzaldehyde could be located.

Determination of Molecular Conformation and Bond Parameters in the Crystalline State

Information on the precise bond lengths, bond angles, and torsional angles that define the three-dimensional shape of this compound in the solid state is not available.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

A detailed analysis of the supramolecular assembly, including the identification of specific intermolecular interactions, is not possible without crystallographic data.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Characterization

No powder X-ray diffraction patterns for this compound have been found in the public domain. This data is essential for characterizing the bulk crystalline phase of a material.

Polymorphism and Co-crystallization Potential

There are no studies available that investigate the polymorphic forms or the co-crystallization potential of this compound. Such studies would require foundational knowledge of its primary crystal structure.

Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Self-Organization of 4-(Quinolin-2-YL)benzaldehyde Derivatives

The self-assembly of small molecules into well-defined, functional superstructures is a cornerstone of modern materials science. Derivatives of this compound are excellent candidates for the bottom-up construction of complex molecular architectures due to their inherent structural and electronic properties.

The aldehyde functionality of this compound serves as a versatile anchor for synthesizing larger, more complex molecules designed for self-assembly. Through chemical modification, particularly condensation reactions, this precursor can be elaborated into derivatives capable of forming discrete supramolecular cages, extended frameworks, or supramolecular polymers.

For instance, the reaction of the aldehyde with amines leads to the formation of Schiff bases (imines). By using diamines or other polyamines, it is possible to construct macrocycles or polymers. These tailored molecules can then organize into higher-order structures. The design principles are similar to those used for other quinoline-based systems, where researchers have successfully created novel gelators by combining quinoline (B57606) with other aromatic units like naphthalene, leading to stable supramolecular gels with useful properties such as fluorescence-based ion detection nih.gov. The synthesis of such derivatives often involves straightforward one-pot reactions, such as the condensation of the aldehyde with ketones or other reactive species to build the desired molecular backbone mdpi.comnih.govnih.govrsc.org.

The spontaneous organization of this compound derivatives into ordered structures is governed by a combination of weak, non-covalent interactions. researchgate.netnih.govnih.gov The balance and directionality of these forces dictate the final supramolecular architecture.

Key non-covalent interactions include:

π–π Stacking: The electron-rich aromatic rings of the quinoline and benzene (B151609) moieties can stack on top of each other. This interaction is fundamental in organizing planar aromatic molecules into columnar or layered structures. The precise geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the resulting material.

Hydrogen Bonding: While the parent aldehyde has limited hydrogen bonding capability, its derivatives can be designed to include functional groups such as amides, hydrazones, or hydroxyls, which act as strong hydrogen bond donors and acceptors. These directional interactions are crucial for creating robust and predictable assemblies, such as gels and liquid crystals.

Dipole-Dipole Interactions: The polarity of the quinoline and aldehyde groups can lead to electrostatic interactions that help orient the molecules within the larger assembly.

The interplay of these interactions allows for the formation of complex and functional materials from relatively simple molecular precursors. rsc.orgdovepress.com

Coordination Chemistry and Metal Complex Formation

The quinoline ring system is a classic N-heterocyclic ligand in coordination chemistry. The presence of both a quinoline nitrogen atom and a benzaldehyde (B42025) group makes this compound a versatile ligand for coordinating with a wide range of metal ions.

This compound can act as a ligand for transition metals, primarily through its quinoline nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center. The aldehyde oxygen can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion.

However, it is more common to first convert the aldehyde into a Schiff base derivative by reacting it with an appropriate amine. This modification enhances its coordinating ability, often creating tridentate or tetradentate ligands that can form highly stable complexes with transition metals. uomphysics.netmdpi.comekb.eg For example, condensation with thiosemicarbazide would yield a ligand with N,N,S donor sites capable of forming stable complexes with metals like cobalt, nickel, and copper. uomphysics.net The choice of metal and the specific ligand design allow for the tuning of the resulting complex's geometry, stability, and physicochemical properties. nih.govrsc.org

The synthesis of metal complexes involving this compound or its derivatives typically involves reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent like ethanol or DMF. ekb.egnih.gov The resulting complexes can often be isolated as crystalline solids.

The structures and properties of these complexes are elucidated using a variety of analytical techniques:

Elemental Analysis: Confirms the stoichiometry of the complex (metal-to-ligand ratio). uomphysics.netresearchgate.net

FT-IR Spectroscopy: Provides evidence of coordination. A shift in the stretching frequency of the C=N bond of the quinoline ring or the C=O bond of the aldehyde to a lower or higher wavenumber upon complexation indicates the involvement of these groups in bonding to the metal. New bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. ekb.egorientjchem.org

NMR Spectroscopy: In the case of diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of protons and carbons near the coordination sites, providing insight into the complex's structure in solution. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). uomphysics.net

Table 1: Expected Spectroscopic Changes Upon Complexation

Spectroscopic Technique Observed Change Interpretation
FT-IR Shift in ν(C=N) of quinoline Coordination via quinoline nitrogen
Shift in ν(C=O) of aldehyde Coordination via aldehyde oxygen
Appearance of new bands (400-600 cm⁻¹) Formation of M-N and M-O bonds ekb.eg
¹H NMR (diamagnetic) Downfield shift of quinoline protons Deshielding due to metal coordination

| UV-Vis | Appearance of new absorption bands | d-d transitions or ligand-to-metal charge transfer (LMCT) |

The interaction between the metal ion and the this compound ligand profoundly influences the electronic properties of the resulting complex. These properties are investigated to understand the nature of the metal-ligand bond and to explore potential applications in areas like catalysis, sensing, or molecular electronics.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes show absorption bands corresponding to electronic transitions. Bands in the visible region are often due to d-d transitions within the metal's d-orbitals, the energies of which are sensitive to the ligand field and the coordination geometry. orientjchem.orgresearchgate.net Intense bands are typically assigned to charge-transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT).

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion. This information is crucial for deducing the metal's oxidation state and the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral Co(II) or square planar vs. tetrahedral Ni(II)). mdpi.comorientjchem.org For instance, a magnetic moment greater than 4 for a copper(II) complex can suggest exchange interactions are not operative. uomphysics.net

Electrochemical Studies (e.g., Cyclic Voltammetry): These methods probe the redox behavior of the metal complex, showing at what potentials the metal ion can be oxidized or reduced. The redox potentials are sensitive to the nature of the ligand and the coordination environment.

Table 2: Representative Electronic and Magnetic Data for Similar Quinoline-Based Metal Complexes

Complex (Example System) Metal Ion Geometry Key UV-Vis Bands (nm) Magnetic Moment (μ_eff, B.M.) Reference
[Ni(L)₂] (L = quinoline-thiosemicarbazone) Ni(II) Octahedral ~620, ~980 3.04 - 3.17 orientjchem.org
[Cu(L)Cl] (L = quinoline-thiosemicarbazone) Cu(II) Square Planar ~630 1.7 - 2.2 uomphysics.netmdpi.com

This data, from analogous systems, illustrates how physical measurements can be used to characterize the electronic structure and geometry of metal complexes derived from quinoline-based ligands.

Catalysis Applications of this compound and its Derivatives

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. Quinoline-based structures are well-established as effective ligands in a variety of metal-catalyzed reactions due to the coordinating ability of the nitrogen atom within the aromatic ring system. researchgate.net

The this compound molecule serves as a foundational scaffold for creating more complex ligand systems. The nitrogen atom of the quinoline ring can coordinate with a transition metal center. Furthermore, the aldehyde functional group is readily converted into other functionalities, such as imines (through condensation with primary amines) or alcohols (through reduction), to generate bidentate or tridentate ligands. For instance, the reaction with a chiral amine could produce a chiral Schiff base ligand, potentially enabling asymmetric catalysis.

While the broader class of quinoline derivatives has been extensively used in catalysis, specific research detailing the application of this compound itself as a primary ligand in homogeneous catalytic processes is not extensively documented in the scientific literature. However, its structural motifs are consistent with those successfully employed in catalyst design. researchgate.net

Precursor for Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry for their ease of separation and recyclability. The structure of this compound makes it a viable candidate for a precursor to such solid-supported catalysts.

The aldehyde group provides a reactive site for covalently grafting the molecule onto solid supports like silica, alumina, or polymer resins. This immobilization would anchor the quinoline moiety to a solid surface. Subsequent coordination with a catalytically active metal ion would yield a heterogeneous catalyst. This approach combines the specific reactivity conferred by the quinoline-metal complex with the practical advantages of a solid-state system. While this strategy is a common and effective method for creating heterogeneous catalysts, specific examples detailing the synthesis and application of a catalyst derived from this compound are not widely reported.

Development of Advanced Organic Materials

The development of advanced organic materials relies on molecules with specific electronic, optical, and physical properties. Compounds featuring extended π-conjugated systems, such as this compound, are fundamental building blocks for materials used in electronics and photonics. The connection between the electron-deficient quinoline ring and the phenyl ring creates a donor-acceptor type structure, which is often associated with desirable photophysical properties. mdpi.com

Integration into Organic Electronic and Photonic Materials (e.g., OLEDs, Sensors)

Organic electronic and photonic materials are utilized in a range of devices, including Organic Light-Emitting Diodes (OLEDs), photovoltaic cells, and chemical sensors. The performance of these materials is dictated by their molecular structure, which influences properties like charge transport, light absorption, and fluorescence.

Quinoline derivatives are recognized for their potential as emitting chromophores and fluorescent dyes. mdpi.com The π-conjugated system in this compound allows for π-π* electronic transitions, which are essential for light absorption and emission. The inherent fluorescence properties of polyarylquinolines suggest that this compound could serve as a component in luminescent materials. mdpi.com Moreover, the aldehyde group allows for its incorporation into larger polymer chains or molecular architectures designed for specific electronic functions.

Exploitation in Responsive Materials and Molecular Devices

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemical species. The this compound molecule possesses features that could potentially be exploited in this context.

pH Sensing: The nitrogen atom in the quinoline ring can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule, leading to a change in its absorption or fluorescence properties. This phenomenon could form the basis for a colorimetric or fluorescent pH sensor. researchgate.net

Ion Sensing: The quinoline moiety can act as a binding site for metal ions. The coordination of a metal ion could similarly modulate the molecule's photophysical properties, allowing for its use as a sensor for specific cations.

Molecular Switches: By chemically modifying the aldehyde group, the molecule could be integrated into larger systems capable of undergoing reversible changes, functioning as a molecular switch.

These applications remain largely conceptual for this compound, as specific research focused on its use in responsive materials and molecular devices has not been extensively reported.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Quinolin-2-YL)benzaldehyde, and what reaction conditions are critical for optimizing yields?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where 4-chloroquinoline derivatives react with Vilsmeier-Haack reagent (POCl₃ and DMF) to introduce the formyl group. For example, 2-(4-chloroquinolin-2-yl)-3-hydroxyacrylaldehyde intermediates can be further functionalized with nucleophiles like pyrazole or piperidine groups . Alternatively, commercial synthesis routes (e.g., Aroz Technologies) report direct coupling strategies, though specific catalysts or solvent systems are proprietary . Key parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric excess of the aldehyde precursor.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and quinoline aromatic signals. Fourier-Transform Infrared Spectroscopy (FTIR) identifies the carbonyl stretch (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., DEAB derivatization) ensures purity, while mass spectrometry (MS) confirms molecular weight (m/z 233.3) .

Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?

  • Methodological Answer : Purity is assessed via HPLC with a C18 column and UV detection at 254 nm. Common impurities include unreacted quinoline precursors or oxidation byproducts (e.g., carboxylic acid derivatives). Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity, monitored by thin-layer chromatography (TLC) using silica gel plates .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : The compound’s planar quinoline and benzaldehyde moieties may lead to twinning or poor diffraction. SHELXL (via SHELXTL suite) refines high-resolution data using least-squares algorithms, while SHELXD solves phase problems via dual-space methods. For macromolecular applications, SHELXPRO interfaces with PDB formats to handle partial occupancy or disorder .

Q. How do cross-coupling reactions (e.g., Suzuki-Miyaura) perform in synthesizing derivatives of this compound?

  • Methodological Answer : Suzuki coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar solvents (DMF/EtOH). Yields depend on steric hindrance from the quinoline ring; electron-withdrawing groups on the boronic acid improve reactivity. For example, 4-(3-thienyl)benzaldehyde derivatives are synthesized this way .

Q. What strategies mitigate discrepancies in reported biological activities (e.g., antimicrobial) of this compound derivatives?

  • Methodological Answer : Variations in MIC (Minimum Inhibitory Concentration) values may stem from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain specificity. Standardized protocols (CLSI guidelines) and dose-response curves with positive controls (e.g., ciprofloxacin) reduce variability. Cheminformatic modeling (e.g., molecular docking) can rationalize structure-activity relationships .

Q. How can the aldehyde group in this compound be exploited for synthesizing hydrazone or Schiff base derivatives?

  • Methodological Answer : Condensation with hydrazines (e.g., carbohydrazides) in ethanol under reflux forms hydrazones, while Schiff bases are synthesized with primary amines in acidic conditions. Reaction progress is monitored by TLC, and products are purified via column chromatography (silica gel, ethyl acetate/hexane) .

Data Analysis and Optimization

Q. What computational tools predict the physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer : Software like ACD/Labs or ChemAxon calculates logP (~2.5) and aqueous solubility (poor, requiring DMSO solubilization). Density Functional Theory (DFT) models (e.g., Gaussian 09) optimize molecular geometry and predict electronic spectra, aiding in photophysical studies .

Q. How do solvent polarity and pH affect the stability of this compound during storage?

  • Methodological Answer : The compound is light-sensitive; storage in amber vials under nitrogen at -20°C prevents oxidation. In aqueous buffers (pH >7), the aldehyde may hydrate to geminal diol, reducing reactivity. Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.